4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Overview
Description
4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, such as 4-iodobenzene, followed by cyclization and functional group transformations to introduce the imidazo[4,5-c]pyridine core and carboxylic acid functionality .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Another compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A bipyridine derivative with two trifluoromethyl groups, known for its use in coordination chemistry and materials science.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties. This core structure, combined with the trifluoromethyl group, enhances its stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-4-2-1-3-7(8)11-12-9(18-6-19-12)5-10(20-11)13(21)22/h1-4,6,10-11,20H,5H2,(H,18,19)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRZYQCMCRYNFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=CC=C3C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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